N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14(16-9-11-2-1-7-22-11)15(19)17-10-3-4-12-13(8-10)21-6-5-20-12/h1-4,7-8H,5-6,9H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQPZFIKHUHRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation and Curtius rearrangement to yield 2,3-dihydrobenzo[b][1,4]dioxin-5-amine.
Coupling with thiophen-2-ylmethyl group: The dihydrobenzo[b][1,4]dioxin-6-ylamine is then reacted with thiophen-2-ylmethyl chloride in the presence of a base such as sodium carbonate to form the desired oxalamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophen-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety may interact with enzymes or receptors, while the thiophen-2-ylmethyl group can modulate the compound’s binding affinity and specificity . The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s structure can be compared to analogs with modifications in the aromatic or alkyl substituents. Key examples include:
(a) N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Structural Difference : Incorporates an indolin-1-yl group and an additional thiophen-2-yl substituent on the ethyl chain.
(b) N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
- Structural Difference : Features a furan-2-yl group and a hydroxyl group on the ethyl spacer.
- Impact : The hydroxyl group introduces hydrogen-bonding capacity, which may improve solubility, while the furan ring’s electron-rich nature could alter electronic distribution compared to thiophene .
(c) N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular properties is summarized below:
*LogP values estimated using computational tools (e.g., ChemAxon).
- Solubility : The hydroxyl-containing analog (Entry 3) exhibits higher aqueous solubility due to hydrogen-bonding capacity, whereas the indole-containing analog (Entry 2) shows reduced solubility due to increased hydrophobicity .
- Metabolic Stability : The sulfonyl group in Entry 4 may resist oxidative metabolism, extending half-life compared to the thiophen-2-ylmethyl group in the target compound .
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a thiophen-2-ylmethyl group through an oxalamide functional group. This specific arrangement contributes to its biological activity by influencing its interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 345.42 g/mol |
| CAS Number | 941932-39-4 |
Anticancer Activity
Preliminary studies have shown that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
In one study, this compound was tested against human pancreatic cancer cells using the MTT assay. The results indicated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutic agents.
Enzyme Inhibition
In silico molecular docking studies have demonstrated that this compound can effectively bind to key enzymes involved in metabolic pathways. Notably, it has shown promising interactions with:
- Alpha-glucosidase : Potentially useful for managing diabetes by inhibiting carbohydrate absorption.
- Acetylcholinesterase : Suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
These interactions were characterized by favorable binding affinities and stable conformations within the enzyme active sites.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Enzyme Modulation : By inhibiting enzymes such as alpha-glucosidase and acetylcholinesterase, it alters metabolic processes and neurotransmitter levels.
- Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant activities, potentially reducing oxidative stress in cells.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various oxalamide derivatives including this compound. The compound was found to significantly inhibit the proliferation of several cancer cell lines including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.
Study 2: Enzyme Inhibition Profile
Another research article focused on the enzyme inhibition profile of this compound. It demonstrated that this compound exhibited competitive inhibition against alpha-glucosidase with an IC50 value indicating strong potential for diabetes management.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can reaction yields be improved?
- Methodological Answer : A three-step approach is recommended:
- Step 1 : Functionalize the thiophene moiety via Friedel-Crafts acylation using thiophene-2-carbonyl chloride under anhydrous conditions (e.g., AlCl₃ catalyst in dichloromethane at 0–5°C) .
- Step 2 : Synthesize the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine precursor through reductive amination or nucleophilic substitution.
- Step 3 : Couple the intermediates using oxalyl chloride in anhydrous THF, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to oxalyl chloride) and reaction time (4–6 hours under nitrogen) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and oxalamide carbonyl signals (δ 160–170 ppm). Use DEPT-135 to distinguish CH₂ groups in the dihydrodioxin ring .
- FT-IR : Confirm C=O stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
- XRD : Resolve crystallographic ambiguities (e.g., planarity of the oxalamide linkage) by comparing experimental data with simulated structures from computational tools like Gaussian .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodological Answer :
- Solubility : Use DMSO as a primary solvent (stock solutions at 10 mM), with sonication (30 min) and gentle heating (40°C). For aqueous buffers, employ co-solvents like PEG-400 (≤5% v/v) .
- Stability : Store lyophilized samples at -20°C under nitrogen. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the oxalamide group’s hydrogen-bonding potential and thiophene’s π-π stacking interactions .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate against experimental IC₅₀ data from kinase inhibition assays .
Q. What experimental design strategies mitigate contradictions in biological activity data across studies?
- Methodological Answer :
- DOE (Design of Experiments) : Apply a Box-Behnken design to optimize assay variables (e.g., pH, temperature, incubation time). Use ANOVA to identify significant factors (p < 0.05) and resolve inter-lab variability .
- Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., MTT assay for cytotoxicity) and apply random-effects models to account for heterogeneity .
Q. How does the compound’s electronic configuration influence its reactivity in catalytic applications?
- Methodological Answer :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-311+G(d,p) level. A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity, particularly in redox reactions involving the thiophene sulfur .
- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) in reaction mixtures to test for single-electron transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
